molecular formula C10H12N2O3 B014831 Ethyl (4-Aminophenylamino) Oxoacetate CAS No. 17794-28-4

Ethyl (4-Aminophenylamino) Oxoacetate

Cat. No.: B014831
CAS No.: 17794-28-4
M. Wt: 208.21 g/mol
InChI Key: UOATZWIBGLCONS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl (4-Aminophenylamino) Oxoacetate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl (4-Aminophenylamino) Oxoacetate can be compared with similar compounds such as Ethyl (4-Nitrophenylamino) Oxoacetate and other amino-substituted oxoacetates . What sets this compound apart is its specific application in proteomics research and its potential antitumor activity. Similar compounds may not exhibit the same level of biological activity or may be used in different research contexts.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its ability to undergo various chemical reactions and its potential in cancer research make it a valuable tool for researchers in chemistry and biology.

Biological Activity

Ethyl (4-Aminophenylamino) Oxoacetate, with the molecular formula C10H12N2O3, is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of cancer research and proteomics. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution processes. The compound's structure allows it to undergo transformations that can yield derivatives with enhanced biological properties. Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.

The biological activity of this compound is primarily linked to its role as an antioxidant and its ability to induce apoptosis in cancer cells. The compound interacts with specific molecular targets involved in oxidative stress pathways, thereby reducing cellular damage and promoting programmed cell death in tumor cells.

Key Mechanisms:

  • Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to the death of cancer cells.

Antitumor Activity

A notable study evaluated the antitumor effects of this compound against Ehrlich Ascites Carcinoma (EAC) cells. Mice treated with the compound exhibited a significant decrease in tumor cell viability, achieving a 100% reduction in tumor load compared to control groups. This was attributed to both antioxidant properties and the induction of apoptosis .

ParameterControl GroupTreatment Group
Tumor Cell Viability (%)1000
Total Antioxidant CapacityLowHigh
Bcl-2 ExpressionHighLow
Bax ExpressionLowHigh

Safety Profile

Histopathological examinations revealed that treatment with this compound did not adversely affect liver or kidney functions, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis

When compared to similar compounds such as Ethyl (4-Nitrophenylamino) Oxoacetate, this compound demonstrates enhanced biological activity due to its structural features that facilitate better interaction with biological targets. Both compounds share similar synthetic pathways but differ significantly in their biological efficacy.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various contexts:

  • Case Study 1 : In a controlled experiment involving EAC-bearing mice, the administration of the compound resulted in significant tumor regression without harmful effects on vital organs.
  • Case Study 2 : Proteomics research utilizing this compound has provided insights into protein interactions and functions relevant to cancer biology.

Properties

IUPAC Name

ethyl 2-(4-aminoanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATZWIBGLCONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399779
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17794-28-4
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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